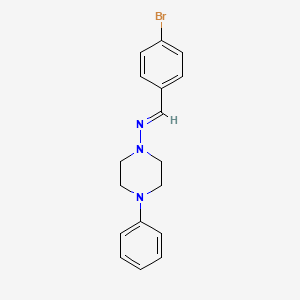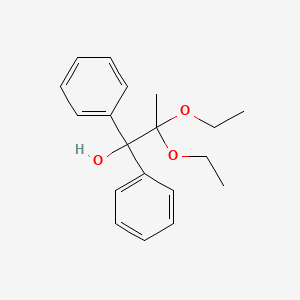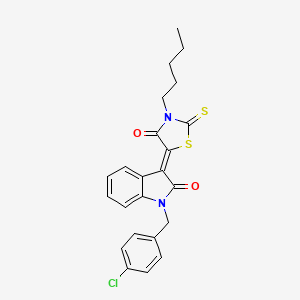
3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 4-position and a phenylurea moiety at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea typically involves the reaction of 4-methyl-2-aminothiazole with phenyl isocyanate. The reaction is carried out under mild conditions, usually at room temperature, in an appropriate solvent such as dichloromethane or acetonitrile. The reaction proceeds via nucleophilic addition of the amino group of the thiazole to the isocyanate, followed by cyclization to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenylurea derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.
Industry: Thiazole derivatives, including this compound, are used in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antimicrobial effects. Additionally, it can modulate signaling pathways involved in inflammation and cancer, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1,3-thiazol-2-yl)propanamine dihydrochloride
- N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
Uniqueness
Compared to other thiazole derivatives, 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea is unique due to its specific substitution pattern and the presence of the phenylurea moiety
Eigenschaften
Molekularformel |
C11H11N3OS |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
1-(4-methyl-1,3-thiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C11H11N3OS/c1-8-7-16-11(12-8)14-10(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
CWXLJZREAGTWLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B11964131.png)


![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964159.png)
![(5Z)-3-ethyl-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964164.png)
![5-(2-furyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964165.png)




![(5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964195.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964201.png)
![isobutyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964205.png)
